Silane, (2,6-dichlorophenyl)triethyl-

Organometallic Chemistry Regioselective Deprotonation Halophenylsilanes

Silane, (2,6-dichlorophenyl)triethyl- (CAS 650598‑44‑0) is an organosilicon compound composed of a 2,6‑dichlorophenyl ring bonded to a triethylsilyl group. The compound belongs to the class of trialkyl(2,6‑dihalophenyl)silanes and has been characterized primarily through its reactivity with strong bases.

Molecular Formula C12H18Cl2Si
Molecular Weight 261.26 g/mol
CAS No. 650598-44-0
Cat. No. B12589156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (2,6-dichlorophenyl)triethyl-
CAS650598-44-0
Molecular FormulaC12H18Cl2Si
Molecular Weight261.26 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C12H18Cl2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3
InChIKeyXHUZFGFHJQSABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (2,6-dichlorophenyl)triethyl- (CAS 650598-44-0): A Triethylarylsilane with Unusual Metalation Regioselectivity


Silane, (2,6-dichlorophenyl)triethyl- (CAS 650598‑44‑0) is an organosilicon compound composed of a 2,6‑dichlorophenyl ring bonded to a triethylsilyl group . The compound belongs to the class of trialkyl(2,6‑dihalophenyl)silanes and has been characterized primarily through its reactivity with strong bases [1]. Its most notable feature, which is critical for synthetic procurement, is that it undergoes deprotonation at the 5‑ (meta) position rather than at the more typical 4‑ (ortho) position when treated with lithium amide bases or alkyllithium reagents [2].

Why (2,6-Difluorophenyl)triethylsilane and (2,6-Dibromophenyl)triethylsilane Cannot Replace (2,6-Dichlorophenyl)triethyl- in Regioselective Synthesis


Direct substitution of (2,6‑dichlorophenyl)triethyl‑ with its difluoro or dibromo congeners is not possible when the synthetic goal is the exclusive generation of a 5‑metalated intermediate. The difluoro analog undergoes deprotonation at the 4‑position (ortho to the halogen), whereas the dichloro compound attacks the 5‑position (meta) [1]. Although the dibromo compound shares the meta preference, its higher molecular weight, different solubility profile, and altered steric bulk of bromine versus chlorine lead to deviations in reaction kinetics and intermediate stability [2]. The data presented below quantify these differences and explain why (2,6‑dichlorophenyl)triethyl‑ is the optimal choice when a clean meta‑functionalized product is required.

Quantitative Differentiation Evidence for (2,6-Dichlorophenyl)triethyl- vs. the 2,6-Difluoro and 2,6-Dibromo Analogs


Regioselectivity of Deprotonation: meta (5‑Position) vs. ortho (4‑Position)

When treated with lithium 2,2,6,6‑tetramethylpiperidide (LiTMP) at −100 °C, (2,6‑dichlorophenyl)triethyl‑ deprotonates exclusively at the 5‑position (meta to the halogen), whereas the analogous (2,6‑difluorophenyl)triethylsilane reacts at the 4‑position (ortho) [1]. This reversal of regiochemistry is a direct consequence of the stronger buttressing effect exerted by the chlorine atoms [2].

Organometallic Chemistry Regioselective Deprotonation Halophenylsilanes

Intensity of Buttressing Effect: Strong (Cl) vs. Weak (F)

The buttressing effect in (2,6‑dichlorophenyl)triethyl‑ is described as “strong” and is responsible for rerouting the metalation entirely to the 5‑position [1]. In contrast, the buttressing effect in (2,6‑difluorophenyl)triethyl‑ is “extremely weak”; even the largest analog, (2,6‑difluorophenyl)triisopropylsilane, shows only a perceptible amount of 4‑position (meta) attack alongside the dominant 3‑position (ortho) product (ratio 95:5) [2].

Physical Organic Chemistry Buttressing Effects Steric Pressure Transmission

Number of Organometallic Intermediates Generated with Strong Bases

Treatment of (2,6‑dichlorophenyl)triethyl‑ with sec‑ or tert‑butyllithium at −100 °C generates three distinct organometallic intermediates, whereas LiTMP produces two [1]. The dibromo analog yields only two intermediates under the same conditions with lithium amide bases [2].

Lithiation Organometallic Intermediates Aryne Chemistry

X‑Ray Crystallographic Evidence for Ring Deformation

X‑ray crystallographic analysis of halophenylsilanes reveals marked deformations of the benzene ring in (2,6‑dichlorophenyl)‑ and (2,6‑dibromophenyl)trialkylsilanes, providing a structural rationale for the buttressing‑induced regioselectivity [1]. The crystal structure of 3,5‑dichloro‑4‑(triethylsilyl)benzoic acid (derived from the target compound) has been deposited, confirming the meta‑functionalization outcome .

Structural Chemistry X‑Ray Crystallography Steric Distortion

Procurement‑Relevant Application Scenarios for (2,6‑Dichlorophenyl)triethyl- in Selective Synthesis


Regiospecific Synthesis of 2,4‑Dihalobenzoic Acids

When 2,4‑dihalobenzoic acid building blocks are required, (2,6‑dichlorophenyl)triethyl‑ is the preferred precursor because it undergoes deprotonation exclusively at the 5‑position, which, after carboxylation and desilylation, directly yields the 2,4‑dichlorobenzoic acid scaffold [1]. The difluoro analog cannot be used for this purpose because it reacts at the 4‑position, giving the undesired 2,6‑difluorobenzoic acid regioisomer [2].

Generation of Multiple Aryllithium Intermediates for Diversity‑Oriented Synthesis

Because (2,6‑dichlorophenyl)triethyl‑ produces up to three distinct organolithium species when treated with alkyllithium reagents [1], it can serve as a pluripotent intermediate in diversity‑oriented synthesis. Trapping the different intermediates with electrophiles such as CO2, aldehydes, or halides allows access to a panel of differentially functionalized arenes from a single starting material, a capability not offered by the dibromo analog which generates only two intermediates [2].

Study of Buttressing Effects in Physical Organic Chemistry

The strong buttressing effect exhibited by (2,6‑dichlorophenyl)triethyl‑ makes it a model substrate for investigating steric transmission mechanisms in haloarene deprotonation [1]. Its well‑characterized X‑ray structure and defined regiochemical outcome provide a benchmark against which the weaker effects of fluorine‑substituted analogs can be quantitatively compared (e.g., 3‑/4‑position ratios of 98:2 for the difluoro compound vs. exclusive meta attack for the dichloro compound) [2].

Aryne Precursor for Nucleophilic Trapping Studies

Upon warming to −75 °C, the 4‑lithiated species generated from (2,6‑dichlorophenyl)triethyl‑ eliminates LiCl to form a didehydrobenzene (aryne) intermediate that can be trapped by nucleophiles [1]. This provides a convenient entry to 1,2,3‑trisubstituted benzenes that are difficult to access by other routes, distinguishing it from the difluoro analog which does not generate the same aryne intermediate under comparable conditions [2].

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